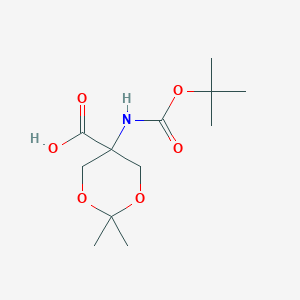
5-(Tert-butoxycarbonylamino)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(Tert-butoxycarbonylamino)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid” is an organic compound. The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) group as the N α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C10H19NO4 and a molar mass of 217.26g/mol . It has a density of 1.1518 (rough estimate), a melting point of 48-52°C (lit.), a boiling point of 160-168°C0.8mm Hg (lit.), and a flash point of >230°F .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
5-(Tert-butoxycarbonylamino)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid and related compounds have been utilized in various chemical reactions and syntheses. For instance, the reaction between 5-Isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione and tert-butyl isocyanide in the presence of primary or secondary amines produces N-tert-butyl-2,2-dimethylbutyramide derivatives and/or 1-tert-butyl-4,4-dimethyl-2,5-dioxopyrrolidine-3-carboxamides in good yields (Yavari, Habibi, Hosseini-Tabatabaei, & Bijanzadeh, 2003). Additionally, synthesis of enantiopure di(tert-butyl)(2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate, a useful building block for the preparation of 4-hydroxypipecolate derivatives, involves compounds structurally related to this compound (Chaloin et al., 2008).
Development of Pharmacologically Active Compounds
This chemical has been involved in the development of pharmacologically active compounds. For example, certain intermediates in the synthesis of NMDA receptor antagonists, such as the diastereomeric amino acid derivatives containing the tert-butoxycarbonylamino moiety, were characterized by X-ray studies, highlighting its importance in drug development (Bombieri et al., 2005).
Applications in Organic Syntheses
Additionally, this compound and its derivatives have been used in various organic syntheses. For instance, the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands, employs related compounds (Dotsenko et al., 2019).
Wirkmechanismus
Target of Action
It is known that this compound is a tert-butyloxycarbonyl (boc)-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis, where they protect the amino group during the synthesis process .
Mode of Action
The mode of action of this compound involves its use as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during synthesis . Once the peptide synthesis is complete, the Boc group can be removed through a deprotection process .
Biochemical Pathways
The compound plays a role in the biochemical pathway of peptide synthesis. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The Boc group protects the amino group during the synthesis, preventing unwanted reactions .
Pharmacokinetics
It is known that boc-protected amino acids are used in peptide synthesis, and their pharmacokinetic properties would largely depend on the specific peptide being synthesized .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the desired sequence and structure. The Boc group allows for the selective synthesis of peptides by protecting the amino group during the synthesis process . After the synthesis is complete, the Boc group can be removed, resulting in the desired peptide .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis and deprotection processes are often carried out in specific solvents and under certain temperature conditions . The compound’s stability and efficacy can be affected by these environmental conditions.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dioxane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-10(2,3)19-9(16)13-12(8(14)15)6-17-11(4,5)18-7-12/h6-7H2,1-5H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZDHEFXRNOEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-({2-[(3,4-dichlorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2794564.png)
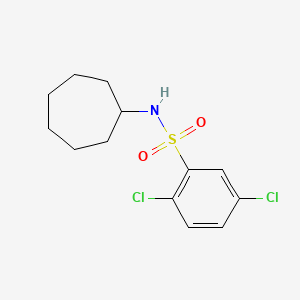
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2794566.png)
![1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride](/img/structure/B2794567.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2794568.png)
![3,4-dimethoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2794570.png)
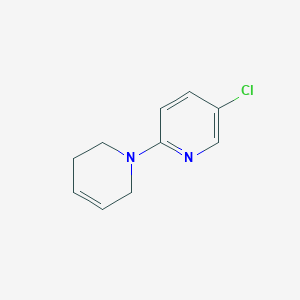
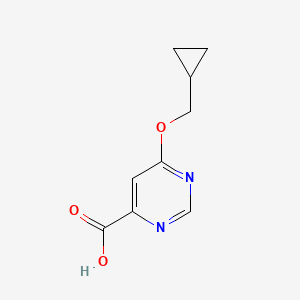
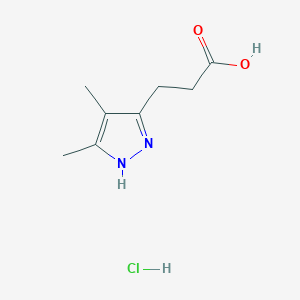



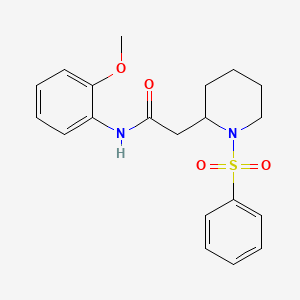
![Methyl 2-amino-2-[3-(2,3-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2794585.png)